2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a naphthylmethyl group, and a pyridinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved by reacting appropriate thiosemicarbazides with carbon disulfide in the presence of a base. The naphthalen-1-ylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with pyridin-3-yl aldehyde under acidic or basic conditions to form the desired acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiadiazole formation and high-throughput screening of reaction conditions for the final condensation step.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiadiazole-containing compounds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the sulfanyl groups may play a crucial role in binding to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- **2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds. The presence of the naphthylmethyl group and the pyridinylidene moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H19N5OS3 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5OS3/c1-15(17-9-5-11-23-12-17)24-25-20(28)14-30-22-27-26-21(31-22)29-13-18-8-4-7-16-6-2-3-10-19(16)18/h2-12H,13-14H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
SRDDNKOEPIOMMV-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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